molecular formula C12H17BClNO2 B14848143 5-Chloro-3-methylpyridine-2-boronic acid pinacol ester

5-Chloro-3-methylpyridine-2-boronic acid pinacol ester

Cat. No.: B14848143
M. Wt: 253.53 g/mol
InChI Key: YCOPCYGFKFUXLS-UHFFFAOYSA-N
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Description

5-Chloro-3-methylpyridine-2-boronic acid pinacol ester is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its stability and reactivity, making it a crucial reagent in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-methylpyridine-2-boronic acid pinacol ester typically involves the borylation of 5-chloro-3-methylpyridine. One common method is the palladium-catalyzed cross-coupling of 5-chloro-3-methylpyridine with bis(pinacolato)diboron under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst like Pd(dppf)Cl₂ in a solvent such as dioxane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-methylpyridine-2-boronic acid pinacol ester primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between the boronic ester and an aryl or vinyl halide in the presence of a palladium catalyst .

Common Reagents and Conditions

Major Products

The major products formed from these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Mechanism of Action

The primary mechanism of action for 5-Chloro-3-methylpyridine-2-boronic acid pinacol ester in Suzuki-Miyaura coupling involves the transmetalation step, where the boronic ester transfers its organic group to the palladium catalyst. This is followed by reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3-methylpyridine-5-boronic acid pinacol ester
  • 3-Pyridinylboronic acid
  • 2-Methoxypyridine-5-boronic acid pinacol ester

Uniqueness

5-Chloro-3-methylpyridine-2-boronic acid pinacol ester is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in cross-coupling reactions. This makes it particularly useful in the synthesis of heterocyclic compounds and other complex organic molecules .

Properties

Molecular Formula

C12H17BClNO2

Molecular Weight

253.53 g/mol

IUPAC Name

5-chloro-3-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

InChI

InChI=1S/C12H17BClNO2/c1-8-6-9(14)7-15-10(8)13-16-11(2,3)12(4,5)17-13/h6-7H,1-5H3

InChI Key

YCOPCYGFKFUXLS-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC=C(C=C2C)Cl

Origin of Product

United States

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